
1-(2,2-Diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the tetrahydroisoquinoline family. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with two methoxy groups at positions 6 and 8, and a 2,2-diphenylethyl group at position 1. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of the 2,2-Diphenylethyl Group: This step involves the alkylation of the tetrahydroisoquinoline core with 2,2-diphenylethyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,2-Diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation Products: Quinoline derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted tetrahydroisoquinoline derivatives.
Applications De Recherche Scientifique
1-(2,2-Diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders and cancer.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(2,2-diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It may interact with neurotransmitter receptors, modulating their activity and influencing neurological functions.
Inhibit Enzymes: The compound can inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Modulate Signaling Pathways: It can influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
1-(2,2-Diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
This compound Derivatives: These compounds have similar structures but differ in the substitution pattern, leading to variations in their chemical and biological properties.
Tetrahydroisoquinoline Alkaloids: Natural products like cherylline and latifine share the tetrahydroisoquinoline core but have different substituents, resulting in distinct biological activities.
Synthetic Analogs: Compounds like 1-(2,2-diphenylethyl)piperazine and its derivatives have structural similarities but differ in their pharmacological profiles.
Propriétés
Numéro CAS |
802914-17-6 |
|---|---|
Formule moléculaire |
C25H27NO2 |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
1-(2,2-diphenylethyl)-6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C25H27NO2/c1-27-21-15-20-13-14-26-23(25(20)24(16-21)28-2)17-22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,15-16,22-23,26H,13-14,17H2,1-2H3 |
Clé InChI |
UADDIEBCQPVFAQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(NCC2)CC(C3=CC=CC=C3)C4=CC=CC=C4)C(=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


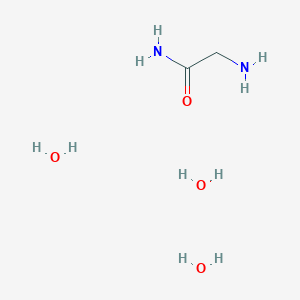
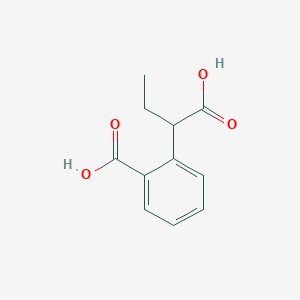

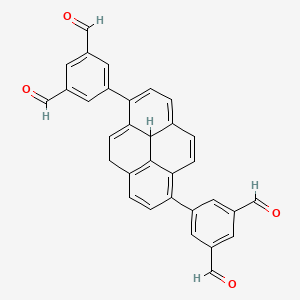
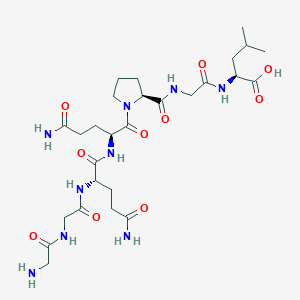
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea](/img/structure/B12517475.png)

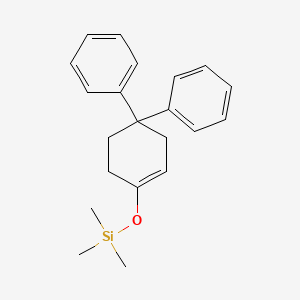
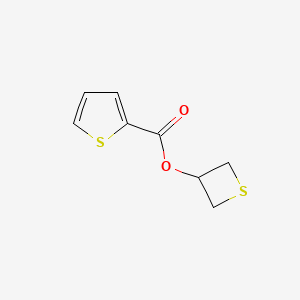
![Naphthalene, 1-[(chloromethyl)thio]-](/img/structure/B12517499.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-3-nitrobenzamide](/img/structure/B12517508.png)
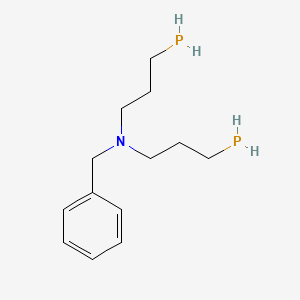
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide](/img/structure/B12517523.png)
![N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide](/img/structure/B12517525.png)
